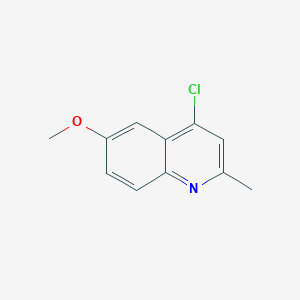

4-Chloro-6-methoxy-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABDZSKKLDCIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346168 | |

| Record name | 4-Chloro-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-73-2 | |

| Record name | 4-Chloro-6-methoxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50593-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-6-methoxy-2-methylquinoline chemical properties

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its behavior and utility.

Introduction: A Versatile Quinoline Scaffold

This compound is a substituted quinoline, a heterocyclic aromatic scaffold that forms the core of numerous biologically active compounds. Its strategic functionalization—a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 2-position—makes it an exceptionally valuable building block. The chlorine atom, in particular, serves as a versatile synthetic handle for introducing diverse functionalities through nucleophilic substitution, enabling the construction of extensive compound libraries.

This intermediate is prominently featured in the synthesis of targeted therapies, especially inhibitors of critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1] Its utility also extends to the development of agents for treating infectious diseases, such as tuberculosis.[2][3]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 50593-73-2 | [4] |

| Molecular Formula | C₁₁H₁₀ClNO | [4][5][6] |

| Molecular Weight | 207.66 g/mol | [6] |

| Appearance | Solid | |

| Boiling Point | 308.8 °C at 760 mmHg | [5][6] |

| Flash Point | 140.6 °C | [5] |

| Density | 1.228 g/cm³ | [5] |

| LogP | 3.205 | [5] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=CC(=C2C=C(C=CC2=N1)OC)Cl | [4] |

| InChIKey | WABDZSKKLDCIRM-UHFFFAOYSA-N | [4] |

Synthesis: A Stepwise Approach to the Quinoline Core

The most common and efficient synthesis of this compound is a multi-step process starting from readily available 4-methoxyaniline.[1][7] The strategy involves first constructing the quinolin-4-ol ring system, followed by a chlorination step to install the reactive handle.

Synthetic Pathway Overview

The synthesis can be logically divided into two primary stages:

-

Cyclization: Formation of the 6-methoxy-2-methylquinolin-4-ol intermediate via the Combes quinoline synthesis.

-

Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro group using a suitable chlorinating agent.

Caption: Synthetic route to this compound.

Mechanism Deep Dive

Step 1: Combes Quinoline Synthesis The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[8][9] The mechanism proceeds through several key stages:[10][11]

-

Condensation: The reaction begins with the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of ethyl acetoacetate, followed by dehydration to form an enamine intermediate.

-

Cyclization: Under strong acid catalysis (e.g., H₂SO₄ or PPA), the enamine undergoes intramolecular electrophilic aromatic substitution. The protonated ketone carbonyl activates the cyclization, which is the rate-determining step.[8][10]

-

Dehydration: A final dehydration step aromatizes the newly formed heterocyclic ring, yielding the stable quinolin-4-ol product.

Step 2: Chlorination The conversion of the 4-hydroxyquinoline (which exists predominantly in its keto-tautomer form, quinolin-4-one) to the 4-chloro derivative is typically achieved using phosphorus oxychloride (POCl₃).[7][12] Often, a catalytic amount of N,N-dimethylformamide (DMF) is added. This combination forms a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻), which is a more potent electrophile.[13] The hydroxyl group of the quinolinone attacks this reagent, leading to the formation of a good leaving group, which is subsequently displaced by a chloride ion to yield the final product.

Experimental Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol [12]

-

To a reaction vessel, add 4-methoxyaniline (e.g., 32.9 mmol), ethyl acetoacetate (e.g., 14.0 mL), and polyphosphoric acid (e.g., 16.0 g).

-

Stir the mixture and heat to 170°C. Maintain this temperature for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it into ice water with stirring.

-

Stir the resulting suspension for 1 hour to ensure complete precipitation.

-

Collect the solid product by filtration, wash thoroughly with water, and dry to obtain the yellow solid intermediate. A typical yield is around 45%.[12]

Step 2: Synthesis of this compound [12]

-

Suspend the dried 6-methoxy-2-methylquinolin-4-ol (e.g., 5.4 mmol) in phosphorus oxychloride (POCl₃, e.g., 36.2 mL).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF, e.g., 2 drops) to the stirred suspension.

-

Heat the mixture to 110°C and maintain for 2 hours.

-

After the reaction is complete, cool the solution and concentrate it under reduced pressure to remove excess POCl₃.

-

Carefully quench the residue by adding it to crushed ice. Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution at 0°C.

-

Stir the suspension for 1 hour. Collect the solid product by filtration, wash with water, and dry. This procedure can achieve a high yield, often around 85%.[1][12]

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the C4-chloro substituent, which is activated towards nucleophilic aromatic substitution (SNAr).

Caption: Primary sites of reactivity on the quinoline scaffold.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position, making the chlorine atom an excellent leaving group. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 4-substituted quinolines. This reaction is the cornerstone of its utility as a synthetic intermediate.

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution. The powerful activating effect of the C6-methoxy group directs incoming electrophiles primarily to the C5 and C7 positions. For example, nitration of the precursor 6-methoxy-2-methylquinolin-4-ol has been shown to occur at the C3 position.[1][12]

-

Vilsmeier-Haack Reaction: Under Vilsmeier-Haack conditions, reactions can occur at other positions. For instance, treatment of related 4-hydroxyquinaldines can result in formylation at the C3 position and modification of the C2-methyl group.[14]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.

| Technique | Characteristic Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.05 (d, 1H), 7.66 (dd, 1H), 7.48 (d, 1H), 3.99 (s, 3H, -OCH₃), 2.64 (s, 3H, -CH₃). (Note: Data is for the 3-nitro derivative, but positions and multiplicities for core protons are illustrative) | [1][12] |

| Mass Spec. (MS) | ESI-MS m/z: 207.0 (M+), 209.0 (M+2, ~33% intensity due to ³⁷Cl isotope). GC-MS fragments at m/z 192 (loss of CH₃), 164 (loss of Cl and CH₃). | [4][12] |

| IR (KBr) | Characteristic peaks for aromatic C=C and C=N stretching, C-O ether stretching, and C-Cl stretching. |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[4]

-

GHS Hazard Classification:

-

H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[4]

-

H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[4]

-

H318: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1).[4]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[4]

-

-

Recommended Handling Procedures: [15][16][17]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[15][16]

-

-

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

In Case of Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.

-

References

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]

-

Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]

-

National Institutes of Health (NIH). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. [Link]

-

YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Cambridge University Press. Combes Quinoline Synthesis. [Link]

-

ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

Chemsrc. This compound | CAS#:50593-73-2. [Link]

-

PubChem. This compound. [Link]

-

DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

-

ChemSynthesis. 2-chloro-6-methoxy-4-methylquinoline. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Link]

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

-

MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

Sources

- 1. download.atlantis-press.com [download.atlantis-press.com]

- 2. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 50593-73-2 [chemicalbook.com]

- 4. This compound | C11H10ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:50593-73-2 | Chemsrc [chemsrc.com]

- 6. 4-Chloro-6-methoxy-2-methyl-quinoline | 50593-73-2 | ACA59373 [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. guidechem.com [guidechem.com]

- 17. echemi.com [echemi.com]

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylquinoline (CAS 50593-73-2)

In the landscape of medicinal chemistry, the quinoline core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, leading to a multitude of therapeutic agents. Within this esteemed class of heterocycles, this compound (CAS No. 50593-73-2) has emerged as a particularly valuable and versatile intermediate. Its strategic placement of a reactive chloro group at the 4-position, coupled with methoxy and methyl substitutions, provides a synthetically tractable platform for the development of novel compounds targeting critical disease pathways. This guide offers an in-depth exploration of its synthesis, reactivity, and application, grounded in field-proven insights for researchers engaged in drug development.

Core Compound Profile and Physicochemical Properties

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. These parameters dictate storage conditions, solvent selection, and analytical characterization strategies.

| Property | Value | Source(s) |

| CAS Number | 50593-73-2 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO | [2][3] |

| Molecular Weight | 207.66 g/mol | [1] |

| Appearance | Off-white to light yellow solid/powder | [4] |

| Boiling Point | 308.8 °C at 760 mmHg | [2] |

| Density | 1.228 g/cm³ | [2] |

| Flash Point | 140.6 °C | [2] |

| InChI Key | WABDZSKKLDCIRM-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C2C=C(C=CC2=N1)OC)Cl |

The Synthetic Cornerstone: From Anilines to a Reactive Intermediate

The industrial and laboratory-scale synthesis of this compound is a robust and well-established two-step process. The strategy hinges on first constructing the core quinolinone ring system, followed by a targeted chlorination to install the reactive handle at the 4-position. This approach is both efficient and cost-effective, starting from readily available commercial materials.[5][6]

Synthetic Workflow Overview

The logical flow from starting materials to the final product is a classic example of heterocyclic chemistry, involving a cyclization and a subsequent functional group transformation.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes checkpoints (e.g., TLC monitoring) and rationale for the chosen reagents and conditions.

PART A: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (CAS 58596-37-5) [5][7][8]

This reaction is a variation of the Conrad-Limpach quinoline synthesis, which is highly effective for producing 4-hydroxyquinolines (quinolin-4-ones).

-

Principle: 4-methoxyaniline undergoes condensation with the β-ketoester, ethyl acetoacetate. The resulting enamine intermediate is then subjected to high-temperature, acid-catalyzed cyclization to form the stable quinolin-4-one tautomer. Polyphosphoric acid (PPA) serves as both the acidic catalyst and a dehydrating agent, driving the reaction to completion.

-

Step-by-Step Protocol:

-

Reagent Charging: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Acid Addition: While stirring, carefully and portion-wise add polyphosphoric acid (PPA). The reaction is exothermic.

-

Thermal Cyclization: Heat the reaction mixture to 170 °C and maintain this temperature for 1-2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up & Isolation: Allow the mixture to cool to approximately 100 °C, then carefully pour it onto crushed ice with vigorous stirring. The acidic PPA is hydrolyzed, and the product precipitates.

-

Purification: Stir the resulting slurry for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to yield 6-methoxy-2-methylquinolin-4-ol as a yellow solid.[8] The product is typically of sufficient purity for the next step.

-

PART B: Synthesis of this compound (CAS 50593-73-2) [5][7][9]

This step converts the hydroxyl group of the quinolinol into a chloro group, a superior leaving group for subsequent nucleophilic substitutions.

-

Principle: The tautomeric quinolin-4-one is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). The oxygen atom attacks the phosphorus center, and subsequent rearrangement and elimination, often facilitated by a catalytic amount of N,N-Dimethylformamide (DMF), yields the 4-chloroquinoline. POCl₃ serves as both the reagent and, in many cases, the solvent.

-

Step-by-Step Protocol:

-

Reagent Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, ~10-20 vol eq).

-

Catalyst Addition: Add a few drops of N,N-Dimethylformamide (DMF) to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Reagent Removal: After cooling, carefully remove the excess POCl₃ under reduced pressure. This step must be performed in a well-ventilated fume hood.

-

Work-up & Isolation: Cautiously quench the residue by pouring it onto crushed ice. The 4-chloro product will precipitate. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization (e.g., from ethanol) to yield this compound as an off-white solid.

-

Reactivity and Strategic Application in Drug Discovery

The synthetic value of this compound is defined by the reactivity of the C4-Cl bond. This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide array of functional groups, particularly nitrogen, oxygen, and sulfur nucleophiles.

Caption: Role as a key intermediate in SNAr reactions.

Application in the Synthesis of Antitubercular Agents

Research has demonstrated that replacing the 4-chloro group with various alkoxy moieties can lead to potent antitubercular candidates.[10] The synthesis of 4-alkoxy-6-methoxy-2-methylquinolines has been efficiently achieved using ultrasound-assisted SNAr reactions, showcasing a modern and rapid approach to library synthesis.[10][11] This highlights the compound's direct applicability in generating new chemical entities for infectious diseases.

A Precursor for Novel Anticancer Therapeutics

The quinoline scaffold is integral to many inhibitors of protein kinases, which are critical targets in oncology. This compound and its analogs are key intermediates for compounds targeting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation, survival, and metastasis that is often dysregulated in human tumors.[7][12] By reacting the 4-chloro intermediate with various amines, researchers can synthesize libraries of 4-aminoquinolines for screening as potent and selective kinase inhibitors.[6]

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following data are critical for verifying the identity and purity of this compound.

| Technique | Expected Data | Source(s) |

| Mass Spectrometry (MS) | ESI-MS m/z: 208.05 [M+H]⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be observable. | [3] |

| ¹H NMR (400 MHz, CDCl₃) | Expected shifts (δ, ppm): ~8.0 (d, 1H, quinoline-H), ~7.5-7.7 (m, 2H, quinoline-H), ~4.0 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃). Note: Predicted values based on related structures. | [7][12] |

| ¹³C NMR | Expected signals for 11 distinct carbons, including peaks in the aromatic region, and characteristic shifts for the methoxy (~55 ppm) and methyl (~25 ppm) groups. |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

-

Hazard Profile: this compound is classified as toxic if swallowed, causes serious eye damage, and may cause skin and respiratory irritation.[1][3]

-

GHS Hazard Codes: H301, H315, H318, H335.[3]

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with the predictable reactivity of its 4-chloro group, provides medicinal chemists with a reliable and versatile platform. From developing new agents to combat tuberculosis to designing next-generation kinase inhibitors for cancer, this intermediate continues to be a cornerstone of programs aimed at addressing significant unmet medical needs. Its proper application, guided by the principles outlined in this guide, empowers researchers to construct novel molecular architectures with therapeutic potential.

References

-

Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (National Institutes of Health).

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (Atlantis Press).

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (ResearchGate).

-

4-Chloro-6-methoxy-2-methyl-quinoline | 50593-73-2. (Biosynth).

-

Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (Benchchem).

-

This compound | CAS#:50593-73-2. (Chemsrc).

-

This compound | C11H10ClNO | CID 610114. (PubChem).

-

This compound. (Sigma-Aldrich).

-

This compound | 50593-73-2. (ChemicalBook).

-

50593-73-2 - Hangzhou J&H Chemical Co., Ltd. (LookChem).

-

Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives. (Benchchem).

-

4-chloro-6-methoxy-2-styryl quinoline, its synthesis and antibacterial activity. (International Journal of Allied Medical Sciences and Clinical Research).

-

6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987. (PubChem).

-

An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine. (Benchchem).

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:50593-73-2 | Chemsrc [chemsrc.com]

- 3. This compound | C11H10ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 50593-73-2, CasNo. Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-chloro-6-methoxy-2-styryl quinoline, its synthesis and antibacterial activity | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 10. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 50593-73-2 [chemicalbook.com]

- 12. download.atlantis-press.com [download.atlantis-press.com]

4-Chloro-6-methoxy-2-methylquinoline structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

This guide provides a comprehensive overview of this compound, a key chemical intermediate. We will delve into its structural characteristics, physicochemical properties, and a detailed, field-proven synthetic pathway. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the practical and theoretical aspects of its synthesis.

Introduction and Significance

This compound is a quinoline derivative that serves as a critical building block in the synthesis of more complex molecules. Its structure is particularly valuable in medicinal chemistry. Quinoline scaffolds are known as "privileged structures" because they form the core of many therapeutic agents. The specific arrangement of the chloro, methoxy, and methyl groups on this quinoline ring makes it a versatile precursor for developing compounds that target various biological pathways. Notably, it is an important intermediate for synthesizing inhibitors of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis in various cancers.[1]

Chemical Structure and Properties

The structural integrity and properties of a starting material are fundamental to the success of any synthetic campaign. This compound possesses a well-defined structure, which has been confirmed through various analytical techniques.

Structure:

The molecule consists of a quinoline bicyclic heteroaromatic system. A methyl group is substituted at position 2, a chloro group at position 4, and a methoxy group at position 6.

Physicochemical Properties:

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO | [2] |

| Molecular Weight | 207.66 g/mol | |

| CAS Number | 50593-73-2 | |

| Appearance | Solid | |

| Boiling Point | 308.8 °C | |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC(=C2C=C(C=CC2=N1)OC)Cl | |

| InChI Key | WABDZSKKLDCIRM-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is reliably achieved through a two-step process starting from the readily available 4-methoxyaniline. This pathway involves an initial cyclization to form the quinoline core, followed by a chlorination step.

Synthetic Workflow Diagram

The overall synthetic scheme is illustrated below. This process begins with the formation of the 4-hydroxyquinoline intermediate via a Conrad-Limpach reaction, which is subsequently chlorinated to yield the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints, such as monitoring by Thin Layer Chromatography (TLC), and concludes with characterization to ensure the identity and purity of the intermediate and final product.

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This step employs the Conrad-Limpach reaction, a robust method for forming the quinoline ring system.

-

Causality: The reaction between an aniline (4-methoxyaniline) and a β-ketoester (ethyl acetoacetate) first forms an enamine intermediate. At high temperatures and in the presence of a dehydrating acid catalyst like polyphosphoric acid, this intermediate undergoes intramolecular cyclization and dehydration to yield the stable 4-hydroxyquinoline product.[3]

-

Protocol:

-

To a reaction vessel, add 4-methoxyaniline (e.g., 4.0 g, 32.9 mmol), ethyl acetoacetate (e.g., 14.0 mL), and polyphosphoric acid (e.g., 16.0 g).

-

Heat the mixture with stirring to 170 °C and maintain this temperature for 1 hour.

-

Monitor the reaction progress using TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring.

-

Stir the resulting suspension for 1 hour to ensure complete precipitation.

-

Collect the solid product by filtration and wash it with water.

-

Dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol as a solid. The structure can be confirmed by ESI-MS, which should show a peak at m/z 190.0 [M+H]⁺.[4]

-

Step 2: Synthesis of this compound

This is a critical chlorination step that converts the hydroxyl group into a more reactive chloro group, which is essential for subsequent nucleophilic substitution reactions.

-

Causality: The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is a standard and effective transformation.[5][6] The mechanism involves the hydroxyl group of the quinoline attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline product.[5] Using POCl₃ as both the reagent and solvent ensures anhydrous conditions and drives the reaction to completion.[5]

-

Protocol:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 6-methoxy-2-methylquinolin-4-ol (e.g., 1.0 g, 5.3 mmol) in phosphorus oxychloride (POCl₃) (e.g., 30 mL).

-

Heat the mixture to 110 °C and maintain this temperature with stirring for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the solution to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl₃.

-

Pour the residue slowly onto crushed ice.

-

Neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is basic.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The final product, this compound, is obtained as a solid.

-

Product Characterization and Validation

The integrity of the final product must be confirmed. The structure of this compound can be validated using standard analytical methods. For a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the following ¹H NMR data was reported:

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (s, 3H).[4]

-

ESI-MS: m/z: 255.0 [M+H]⁺ for the nitrated analogue.[4]

Safety Information

Working with the reagents and the final product requires adherence to strict safety protocols.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

This compound: This compound is classified as hazardous. According to the Globally Harmonized System (GHS), it is toxic if swallowed and causes serious eye damage.[2] Appropriate handling procedures should be followed to avoid ingestion, inhalation, and contact with skin and eyes.

References

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

-

This compound | C11H10ClNO | CID 610114. PubChem. [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Wiley Online Library. [Link]

- Process for the preparation of chlorinated quinolines.

Sources

Biological activity of 4-Chloro-6-methoxy-2-methylquinoline

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-6-methoxy-2-methylquinoline

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide focuses on a specific derivative, this compound, a key synthetic intermediate and a molecule of interest for its intrinsic biological potential. We will explore its synthesis, delve into its established and putative biological activities, primarily its role in the development of anticancer and antimicrobial agents, and provide detailed, field-proven experimental protocols for its evaluation. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding, blending foundational chemistry with mechanistic insights and practical methodologies.

The Quinoline Core: A Foundation for Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery. Their versatile chemical nature allows for structural modifications that can fine-tune their interaction with a wide range of biological targets.[3] This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory agents.[1][3][4] The planar aromatic ring system of quinoline is particularly adept at intercalating with DNA and binding to the active sites of enzymes, forming the basis for many of its therapeutic effects.[1][4]

Profile of this compound

This compound (C₁₁H₁₀ClNO) is a substituted quinoline characterized by a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position. The chlorine atom at the C4 position is a reactive site, making this compound an excellent precursor for synthesizing a wide array of more complex molecules through nucleophilic substitution. It serves as a crucial building block for advanced therapeutic agents, particularly kinase inhibitors.[5][6]

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO[7] |

| Molecular Weight | 207.66 g/mol [7] |

| CAS Number | 50593-73-2[7] |

| Appearance | Solid |

Synthesis and Chemical Profile

The synthesis of this compound is a well-established multi-step process that begins with readily available starting materials. Understanding this pathway is critical for researchers aiming to produce the compound for further investigation or derivatization.

Synthetic Pathway

A common and efficient route starts from p-anisidine (4-methoxyaniline). The process involves a condensation reaction followed by cyclization to form the core quinoline ring, and finally, chlorination to yield the target compound.

Detailed Synthesis Protocol

This protocol outlines the key steps for synthesizing this compound, adapted from established literature procedures.[5][6][8]

Step 1: Synthesis of 4-Hydroxy-6-methoxy-2-methylquinoline

-

Reactant Mixing: In a round-bottom flask, combine p-anisidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Condensation: Heat the mixture under reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). This step forms the intermediate ethyl-3-[(4-methoxyphenyl)imino]butanoate.

-

Cyclization: Add the crude intermediate to a high-boiling point solvent like Dowtherm A or propylene glycol, or use an acid catalyst such as polyphosphoric acid.[5][8] Heat the mixture to approximately 250°C (for thermal cyclization) or 170°C (for acid catalysis) for 1-2 hours.

-

Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product. Filter the solid, wash it with water, and dry it to obtain 4-hydroxy-6-methoxy-2-methylquinoline. The rationale for using a high-boiling solvent is to provide the necessary energy for the intramolecular cyclization to occur efficiently.

Step 2: Synthesis of this compound

-

Chlorination: Suspend the dried 4-hydroxy-6-methoxy-2-methylquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents). POCl₃ serves as both the reagent and solvent.

-

Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) to facilitate the reaction.[6]

-

Reaction: Heat the mixture under reflux (around 110°C) for 2-4 hours. Monitor the reaction's completion via TLC. The hydroxyl group is converted to a chloro group, a good leaving group for subsequent reactions.

-

Isolation: After cooling, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization: Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

-

Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Biological Activities and Mechanisms of Action

The biological significance of this compound lies primarily in its role as a scaffold for compounds targeting cancer and microbial pathogens.

Anticancer Potential

The quinoline framework is integral to numerous anticancer agents that function through diverse mechanisms, including the inhibition of protein kinases, disruption of DNA replication, and induction of apoptosis.[9][10]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in a wide range of human cancers.[6] Consequently, it is a major target for cancer drug development. This compound and its nitro derivative are key intermediates in the synthesis of potent PI3K/mTOR dual inhibitors.[5][6] These inhibitors compete with ATP at the kinase domain of these enzymes, blocking downstream signaling and thereby inhibiting tumor growth and survival.

Beyond kinase inhibition, quinoline derivatives exert anticancer effects through:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline compounds can insert themselves between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription processes.[1][4] They can also inhibit topoisomerase enzymes, which are essential for managing DNA topology, leading to catastrophic DNA damage and cell death.[1][3][9]

-

Induction of Apoptosis: By targeting pathways like PI3K/Akt or by generating reactive oxygen species (ROS), quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells.[3][9]

Antimicrobial Properties

The quinolone family of antibiotics is a testament to the antimicrobial potential of this scaffold. While this compound itself is not a frontline antibiotic, its derivatives have shown promising activity.

-

Derivatization for Activity: Studies have shown that derivatizing this compound, for instance by creating styryl[8] or sulfonamide[11] analogues, can yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

Antitubercular Potential: The compound has been noted for its utility in the preparation of molecules for antitubercular activity studies.[12]

-

Mechanism: The primary mechanism for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby halting cell division.

Other Reported Activities

Emerging research has pointed to other potential biological roles. One report suggests that this compound inhibits histone deacetylases (HDACs) and may be involved in the reactivation of latent HIV, highlighting its potential in different therapeutic areas.[13]

Key Experimental Methodologies

To validate the biological activities of this compound or its derivatives, standardized in vitro assays are essential. The following protocols are foundational for cytotoxicity and antimicrobial screening.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be determined by visual inspection or by using a plate reader.

Data Summary

The following tables present representative data that could be generated from the assays described above, illustrating how the biological activity of this compound derivatives can be quantified and compared.

Table 1: Representative Anticancer Activity (IC₅₀ Values in µM)

| Compound Derivative | HCT116 (Colon) | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) |

| Derivative A (Amine at C4) | 15.2 | 21.8 | 18.5 | 12.3 |

| Derivative B (Styryl at C2) | 8.9 | 12.4 | 10.1 | 9.5 |

| Derivative C (Sulfonamide) | 25.1 | 30.5 | 28.4 | 22.9 |

| Doxorubicin (Control) | 0.8 | 1.1 | 1.5 | 0.9 |

Table 2: Representative Antimicrobial Activity (MIC Values in µg/mL)

| Compound Derivative | E. coli (Gram -) | P. aeruginosa (Gram -) | S. aureus (Gram +) | C. albicans (Fungus) |

| Derivative D (Styryl at C4) | 16 | 32 | 8 | >64 |

| Derivative E (Sulfonamide) | 8 | 16 | 4 | 32 |

| Ciprofloxacin (Control) | 0.5 | 1 | 1 | N/A |

| Fluconazole (Control) | N/A | N/A | N/A | 2 |

Conclusion and Future Directions

This compound is a valuable molecular scaffold with demonstrated importance in the synthesis of biologically active compounds. Its primary role as a precursor for potent kinase inhibitors in oncology is well-documented, targeting fundamental pathways like PI3K/Akt/mTOR. Furthermore, derivatization of its core structure has yielded molecules with promising antimicrobial properties.

Future research should focus on synthesizing novel libraries of derivatives by exploiting the reactive C4-chloro position. Exploring substitutions at other positions on the quinoline ring could further enhance potency and selectivity. Advanced studies, including in vivo animal models, are necessary to translate the in vitro potential of promising derivatives into tangible therapeutic candidates. The continued exploration of this versatile quinoline scaffold holds significant promise for the discovery of next-generation drugs to combat cancer and infectious diseases.

References

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. ijmphs.com [ijmphs.com]

- 5. researchgate.net [researchgate.net]

- 6. download.atlantis-press.com [download.atlantis-press.com]

- 7. This compound | C11H10ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-chloro-6-methoxy-2-styryl quinoline, its synthesis and antibacterial activity | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound | 50593-73-2 [chemicalbook.com]

- 13. 4-Chloro-6-methoxy-2-methyl-quinoline | 50593-73-2 | ACA59373 [biosynth.com]

- 14. mdpi.com [mdpi.com]

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylquinoline Derivatives in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. Its rigid, aromatic structure provides an ideal scaffold for interacting with a multitude of biological targets, leading to its presence in a wide array of clinically significant drugs. From the landmark antimalarial chloroquine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2]

This guide focuses on a specific, highly versatile subset: This compound and its derivatives. The strategic placement of a reactive chlorine atom at the C4 position, an electron-donating methoxy group at C6, and a methyl group at C2 creates a key intermediate ripe for chemical modification.[3][4] The C4-chloro group acts as an excellent leaving group, permitting nucleophilic substitution to introduce diverse side chains, which is fundamental to tuning the molecule's biological activity. This process allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of this promising class of compounds. We will delve into their potential as anticancer and antimalarial agents, supported by detailed experimental protocols and mechanistic insights.

Part 1: Synthesis and Derivatization

The synthetic accessibility of the this compound core is a primary reason for its widespread use in medicinal chemistry. The process typically begins with readily available starting materials and involves a sequence of classical organic reactions.

Synthesis of the Core Scaffold

A common and efficient route to synthesize the this compound intermediate starts from 4-methoxyaniline.[3][5] The overall yield for this three-step process is high, making it suitable for large-scale production.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Step 1: Cyclization (Conrad-Limpach Reaction)

-

Reactants: 4-methoxyaniline and ethyl acetoacetate.

-

Procedure: A mixture of 4-methoxyaniline and ethyl acetoacetate is heated in the presence of a dehydrating agent like polyphosphoric acid at high temperatures (e.g., 170 °C).

-

Causality: This acid-catalyzed condensation and subsequent thermal cyclization forms the quinoline ring system, yielding 4-hydroxy-6-methoxy-2-methylquinoline. The high temperature drives the reaction to completion.

-

Product: 4-hydroxy-6-methoxy-2-methylquinoline.

-

-

Step 2: Nitration

-

Reactants: 4-hydroxy-6-methoxy-2-methylquinoline and a nitrating agent (e.g., nitric acid in a suitable solvent like propionic acid).

-

Procedure: The product from Step 1 is carefully treated with a nitrating mixture at an elevated temperature (e.g., 125 °C).

-

Causality: This electrophilic aromatic substitution introduces a nitro group onto the quinoline core, typically at the 3-position, to yield 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline. The nitro group can be a useful handle for further modifications or can influence the electronic properties of the final compound.

-

Product: 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline (Note: This step is for synthesizing the nitro-derivative, which is also a key intermediate. For the direct synthesis of the title compound, this step is omitted and one proceeds to chlorination).

-

-

Step 3: Chlorination

-

Reactants: 4-hydroxy-6-methoxy-2-methylquinoline and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃).

-

Procedure: The 4-hydroxyquinoline derivative is heated with excess phosphorus oxychloride, often with a catalytic amount of N,N-Dimethylformamide (DMF), at reflux (e.g., 110 °C).

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent that efficiently converts the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) into a 4-chloro substituent. This is a crucial activation step for subsequent derivatization.

-

Product: this compound.[3]

-

Workflow for Core Synthesis

Caption: Synthesis of the this compound core.

Derivatization via Nucleophilic Aromatic Substitution

The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a vast array of side chains, most commonly containing amine functionalities, which are crucial for interacting with biological targets.

Generalized Protocol for Amine Derivatization [6]

-

Reactants: this compound and a desired primary or secondary amine.

-

Solvent: A polar protic solvent such as methanol or ethanol is typically used.

-

Catalyst: An acid catalyst (e.g., HCl or p-TsOH) is often added.

-

Procedure: The quinoline core, the amine, and the acid catalyst are dissolved in the solvent and heated (e.g., 60 °C or microwave irradiation at 130 °C) until the reaction is complete (monitored by TLC).

-

Causality: The acid protonates the quinoline ring nitrogen, further activating the C4 position towards nucleophilic attack by the amine. The reaction proceeds via a Meisenheimer complex intermediate, ultimately leading to the displacement of the chloride ion and the formation of a new C-N bond. This reaction is the cornerstone of building libraries of derivatives for SAR studies.[6]

Part 2: Therapeutic Potential and Biological Activities

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinoline scaffold is a key feature in many anticancer agents. Derivatives of this core have been investigated for their ability to inhibit critical cellular processes involved in tumor growth and survival.[2][7]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

One of the most critical pathways dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which controls cell proliferation, survival, and metabolism.[3][8] this compound serves as a key intermediate for the synthesis of compounds designed to inhibit this pathway.[3] These inhibitors function by competing with ATP at the kinase domain of PI3K or mTOR, thereby blocking the downstream signaling and preventing the phosphorylation of key substrates like Akt and S6K. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Signaling Pathway Inhibition Diagram

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

In Vitro Anticancer Activity Data

The efficacy of these compounds is typically evaluated against a panel of human cancer cell lines. The data below is representative of the types of results obtained for quinoline derivatives.

| Compound ID | Modification | Cell Line | Activity (GI₅₀, µM) | Reference |

| Cmpd 1 | 4-(Phenylamino)- | HOP-92 (Lung) | ~1.0 | [8] |

| Cmpd 2 | 4-(Benzylamino)- | U251 (CNS) | ~1.0 | [8] |

| 14h | 2-(p-CF₃-phenyl)-4-alkoxy- | NCI-59 Panel | Potent GI% | [2] |

| 14p | 2-(p-CF₃-phenyl)-4-alkoxy- | NCI-59 Panel | Potent GI% | [2] |

| 3g | 4-hydroxyquinolone analog | HCT116 (Colon) | Promising IC₅₀ | [7] |

Note: The specific IC₅₀/GI₅₀ values can vary greatly depending on the full structure of the derivative.

Antimalarial Activity

The 4-aminoquinoline core is synonymous with antimalarial drugs, with chloroquine (CQ) being the most famous example.[9] However, the rise of CQ-resistant strains of Plasmodium falciparum has necessitated the development of new agents. Derivatives of this compound are actively being explored to overcome this resistance.[10][11][12]

Mechanism of Action: Inhibition of Heme Polymerization

During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinoline derivatives are believed to exert their antimalarial effect by accumulating in the parasite's acidic food vacuole and interfering with this detoxification process.[13] They cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[13]

Heme Detoxification Pathway Diagram

Caption: Inhibition of parasite heme polymerization by 4-aminoquinolines.

In Vitro Antimalarial Activity Data

New derivatives are tested against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) parasite strains to assess their potential to overcome resistance.

| Compound Class | P. falciparum Strain | Activity (IC₅₀, nM) | Reference |

| 4-Aminoquinolines | 3D7 (CQ-S) | Low nanomolar | [12] |

| 4-Aminoquinolines | W2 (CQ-R) | Low nanomolar | [12] |

| Quinolone-3-diarylethers | W2 (CQ-R) | Low nanomolar | [11] |

| Styrylquinolines | Dd2 (CQ-R) | 4.8 - 26.0 | [14] |

| MAQ (Monoquinoline) | W2 (CQ-R) | ~50-100 | [13] |

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent biological activity.

-

The C4-Amino Side Chain is Critical: For antimalarial activity, the nature of the amino side chain at the C4 position is paramount. A basic terminal tertiary amine, separated from the quinoline ring by a flexible alkyl chain, is often essential for potent activity and accumulation in the parasite's food vacuole, mirroring the structure of chloroquine.[9]

-

Substituents on the Quinoline Ring: The 6-methoxy group generally enhances activity. In many quinoline series, electron-withdrawing groups at the C7 position (like chlorine in chloroquine) are crucial for antimalarial potency.[9] Combining a C6-chloro and a C7-methoxy group has been shown to produce a remarkable synergistic effect in some antimalarial quinolones.[11]

-

Aromatic Substituents: For anticancer agents that function as kinase inhibitors, attaching various substituted aryl rings (e.g., via an amine or ether linkage at C4) is a common strategy. The substituents on this appended ring (e.g., halogens, trifluoromethyl, methoxy groups) are fine-tuned to optimize interactions with the target enzyme's binding pocket.[2][15] For example, in one study, replacing a chloro substituent with a CF₃ group on a C2-phenyl ring enhanced anticancer activity.[2]

-

Stereochemistry Matters: In chiral derivatives, the stereochemistry can have a profound effect on biological activity. For instance, the (-)-enantiomer of a specific quinoline-imidazole hybrid was found to be significantly more potent as an antimalarial agent than its (+)-isomer.[10]

Part 4: Key Experimental Methodology

To ensure the reliability and reproducibility of biological data, standardized assays are employed. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity in cancer cell lines.

Protocol: In Vitro Cytotoxicity (SRB Assay) [2]

-

Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a CO₂ incubator.

-

Compound Addition: The test compounds (this compound derivatives) are dissolved in DMSO and then diluted in cell culture medium to various concentrations. This treatment medium is added to the cells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for a set period (typically 48-72 hours) to allow the compounds to exert their effect.

-

Cell Fixation: The supernatant is discarded, and the cells are fixed to the plate using trichloroacetic acid (TCA), which also precipitates cellular proteins.

-

Staining: The plates are washed, and the fixed cells are stained with Sulforhodamine B, a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass.

-

Wash and Solubilization: Excess, unbound dye is washed away. The protein-bound dye is then solubilized with a basic solution (e.g., 10 mM Tris base).

-

Data Acquisition: The absorbance (optical density) of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. Plotting inhibition versus concentration allows for the determination of the GI₅₀ (concentration causing 50% growth inhibition).

SRB Assay Workflow Diagram

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a proven and powerful platform in medicinal chemistry. Its straightforward synthesis and the reactivity of the C4-chloro group provide an accessible entry point for creating large, structurally diverse libraries of compounds. Research has firmly established the potential of its derivatives as potent anticancer and antimalarial agents, with clear mechanisms of action and well-defined structure-activity relationships.

The future of this chemical class lies in lead optimization. While many derivatives show excellent in vitro potency, the challenge remains to develop candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles suitable for clinical development. Future research should focus on:

-

Improving Pharmacokinetics: Modifying side chains to enhance oral bioavailability and metabolic stability.

-

Reducing Off-Target Toxicity: Fine-tuning structures to increase selectivity for the therapeutic target over other host proteins.

-

Combating Drug Resistance: Designing novel derivatives that can circumvent known resistance mechanisms, particularly in malaria and oncology.

-

Exploring New Therapeutic Areas: Investigating the scaffold's potential against other targets, such as bacteria, viruses, or inflammatory pathways.

By leveraging the foundational knowledge outlined in this guide, medicinal chemists can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the next generation of innovative medicines.

References

- J. Med. Chem. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.

- J. Med. Chem. Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects.

- PubMed. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists.

- ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- PubMed.

- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.

- Biosynth. 4-Chloro-6-methoxy-2-methyl-quinoline.

- Benchchem.

- ChemicalBook. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery.

- NIH. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.

- PubChem. This compound.

- ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline.

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- NIH. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.

- NIH. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.

- MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.

- Sigma-Aldrich. This compound.

- NIH. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.

- NIH. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.

- Advanced Journal of Chemistry, Section A. Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl).

- NIH. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.

- MalariaWorld.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. download.atlantis-press.com [download.atlantis-press.com]

- 4. This compound | 50593-73-2 [chemicalbook.com]

- 5. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Quinoline Scaffold: A Privileged Heterocycle in Modern Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry. First isolated in 1834, its remarkable versatility has led to the development of a vast arsenal of therapeutic agents.[1][2] Quinoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including potent antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The clinical success of drugs like chloroquine and quinine in combating malaria has paved the way for the exploration of quinoline derivatives in other therapeutic areas, leading to the FDA approval of several quinoline-based drugs for various cancers.[1][4] This technical guide provides a comprehensive overview of the therapeutic landscape of quinoline compounds, delving into their synthesis, mechanisms of action across different disease models, and key experimental protocols for their evaluation.

The Quinoline Core: Synthesis and Derivatization

The therapeutic potential of quinoline compounds is intrinsically linked to the diverse synthetic methodologies available for the construction and functionalization of the quinoline nucleus. The choice of synthetic route is often dictated by the desired substitution pattern on the bicyclic ring system.[2][5]

Foundational Synthetic Strategies

Several classical methods have been established for the synthesis of the quinoline core, each offering unique advantages in terms of accessible substitution patterns:

-

Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to yield quinoline. It is a valuable technique for producing unsubstituted quinoline.[5][6]

-

Doebner-von Miller Reaction: This reaction utilizes anilines and α,β-unsaturated carbonyl compounds to generate a variety of substituted quinolines.[6]

-

Friedländer Synthesis: This strategy involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a straightforward route to polysubstituted quinolines.[5]

-

Combes Synthesis: The condensation of anilines with 1,3-dicarbonyl compounds, followed by acid-catalyzed cyclization, offers another versatile approach to quinoline synthesis.[5]

Representative Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives

The 4-aminoquinoline moiety is a key pharmacophore in many antimalarial and anticancer drugs. A common method for its synthesis is the nucleophilic aromatic substitution of 4-chloroquinolines.

Objective: To synthesize N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

Materials:

-

4,7-dichloroquinoline

-

N,N-dimethylethane-1,2-diamine

-

Dichloromethane (DCM)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Chloroform

Procedure:

-

A mixture of 4,7-dichloroquinoline (2.5 mmol) and an excess of N,N-dimethylethane-1,2-diamine (5 mmol) is heated.[7]

-

The reaction temperature is slowly raised to 80°C over 1 hour with continuous stirring.[7]

-

The temperature is then further increased to 130°C and maintained for 7 hours with stirring.[7]

-

After cooling to room temperature, the reaction mixture is dissolved in dichloromethane.[7]

-

The organic layer is washed sequentially with 5% aqueous NaHCO₃ solution, water, and brine.[7]

-

The organic layer is then dried over anhydrous MgSO₄.[7]

-

The solvent is removed under reduced pressure.[7]

-

The resulting residue is precipitated by the addition of a hexane:chloroform (80:20) mixture to yield the final product.[7]

Causality Behind Experimental Choices:

-

Excess Amine: Using an excess of the diamine serves both as a reactant and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Stepwise Temperature Increase: The gradual increase in temperature allows for controlled reaction kinetics and minimizes the formation of side products.

-

Aqueous Work-up: The washing steps are crucial for removing unreacted starting materials, inorganic salts, and other impurities, ensuring the purity of the final compound.

General Synthetic Workflow

Caption: General experimental workflow from synthesis to lead compound identification.

Anticancer Applications of Quinoline Compounds

The quinoline scaffold is a prominent feature in a number of approved and investigational anticancer agents.[8][9] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[8][10]

Mechanisms of Anticancer Activity

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases that are crucial for tumor growth and progression.[9] For example, drugs like bosutinib, lenvatinib, and cabozantinib target receptor tyrosine kinases such as c-Met, VEGF, and EGF receptors, thereby disrupting downstream signaling pathways like Ras/Raf/MEK and PI3K/AkT/mTOR.[11]

-

Topoisomerase Inhibition: Certain quinoline analogues, such as camptothecin and its derivatives, function as topoisomerase inhibitors.[10] They stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis.[12]

-

Tubulin Polymerization Inhibition: Some quinoline compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis.[10][13]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[8][12]

Quantitative Data Summary: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2,4-Disubstituted quinolines | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | Cytotoxic | [14] |

| 4-Anilino-3-carboxamide derivatives | EGFR-expressing cells | 0.49 | EGFR Inhibition | [11] |

| 2-Styrylquinolines | EGFR-expressing cells | Not specified | EGFR Inhibition | [11] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | EGFR Inhibition | [13] |

| Quinoline-chalcone hybrids | A549 (Lung), K-562 (Leukemia) | 1.91, 5.29 | PI3K/Akt/mTOR Inhibition | [13] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-based kinase inhibitors.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of quinoline compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Quinoline compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-